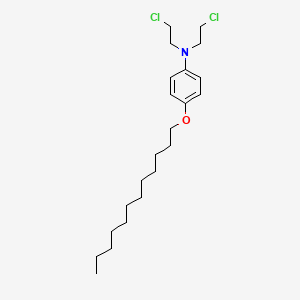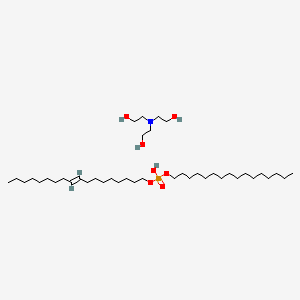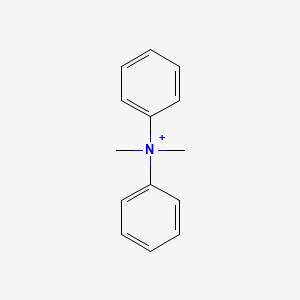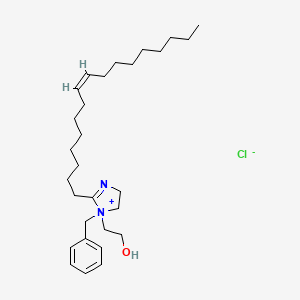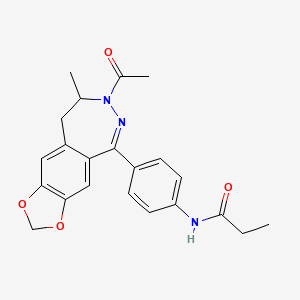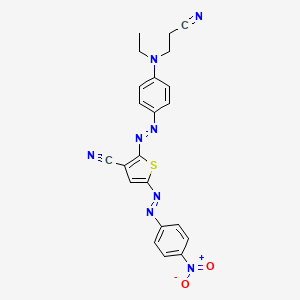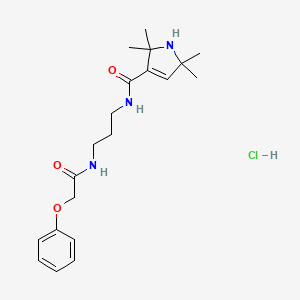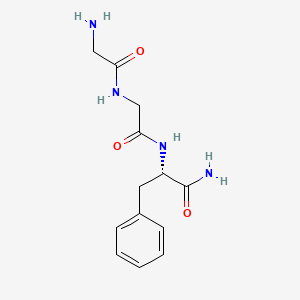
L-Phenylalaninamide, glycylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, glycylglycyl- is a peptide compound composed of L-phenylalanine and two glycine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, glycylglycyl- typically involves the coupling of L-phenylalanine with glycylglycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide. The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Phenylalaninamide, glycylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process is automated and can produce peptides with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalaninamide, glycylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Phenylalaninamide, glycylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Phenylalaninamide, glycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites, modulating the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism and signal transduction.
Comparación Con Compuestos Similares
L-Phenylalaninamide, glycylglycyl- can be compared with other similar peptides, such as:
Glycyl-L-phenylalanine: A dipeptide with similar properties but lacking the additional glycine residue.
L-Phenylalanine-glycylglycine: Another peptide with a different sequence but similar functional groups.
Uniqueness
L-Phenylalaninamide, glycylglycyl- is unique due to its specific sequence and the presence of both L-phenylalanine and two glycine residues
Propiedades
Número CAS |
38678-77-2 |
|---|---|
Fórmula molecular |
C13H18N4O3 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C13H18N4O3/c14-7-11(18)16-8-12(19)17-10(13(15)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,20)(H,16,18)(H,17,19)/t10-/m0/s1 |
Clave InChI |
BAIXEYFQGHEILJ-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


